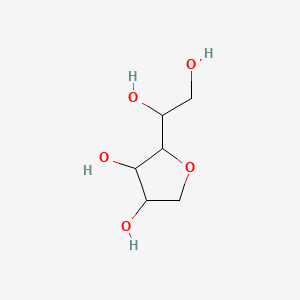

Sorbitan

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

20662-31-1 |

|---|---|

Molekularformel |

C6H12O5 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

2-(1,2-dihydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2 |

InChI-Schlüssel |

JNYAEWCLZODPBN-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(C(O1)C(CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sorbitan Esters: A Comprehensive Technical Guide on Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of sorbitan esters, a versatile class of nonionic surfactants widely employed across the pharmaceutical, cosmetic, and food industries. Derived from the sugar alcohol sorbitol and various fatty acids, these compounds exhibit a range of properties that make them invaluable as emulsifiers, stabilizers, and solubilizing agents. This document details their chemical structure, physicochemical properties, synthesis methodologies, and analytical protocols, presenting a core resource for formulation development and scientific research.

Chemical Structure and Synthesis

This compound esters are complex mixtures of compounds resulting from the esterification of sorbitol and its anhydrides (this compound and isosorbide) with fatty acids.[1][2] Sorbitol, a hexahydric alcohol, undergoes intramolecular dehydration to form cyclic ethers, primarily this compound.[2] This this compound molecule, which contains free hydroxyl groups, is then esterified with fatty acids like lauric, palmitic, stearic, or oleic acid.[2][3]

The final product is typically a mixture of mono-, di-, and triesters of this compound, with the specific composition influencing its properties.[4] The lipophilic character is provided by the long hydrocarbon chain of the fatty acid, while the hydrophilic nature comes from the unesterified hydroxyl groups of the this compound ring.[5]

Physicochemical Properties

This compound esters are generally characterized as lipophilic (oil-loving) nonionic surfactants, making them excellent emulsifiers for water-in-oil (W/O) systems.[2][6] Their properties are largely dictated by the type of fatty acid used and the degree of esterification.

2.1 Hydrophile-Lipophile Balance (HLB)

A key parameter for surfactants is the Hydrophile-Lipophile Balance (HLB), an empirical scale from 0 to 20 that indicates the relative affinity of a surfactant for water and oil.[7] this compound esters possess low HLB values, typically ranging from 1.8 to 8.6, confirming their lipophilic nature.[2][6][8] This makes them suitable for creating stable water-in-oil emulsions.[7][9] They are often used in combination with their ethoxylated derivatives (polysorbates), which have higher HLB values, to achieve a wide range of stable oil-in-water (O/W) or W/O emulsions.[9]

2.2 Solubility and Appearance

The solubility of this compound esters is consistent with their low HLB values. They are generally insoluble or dispersible in water but soluble in most organic solvents and oils.[4][10] Water solubility decreases as the fatty acid chain length and the degree of esterification increase.[4] Depending on the specific fatty acid, they can be viscous oily liquids (e.g., this compound oleate) or waxy solids (e.g., this compound stearate) at room temperature.[5][10]

2.3 Stability

This compound esters are stable across a pH range of 2 to 12.[11] However, hydrolysis can occur at extreme pH values, especially in the presence of water.[11][12] They are also stable under varying temperature conditions, which is advantageous for many industrial and pharmaceutical applications.[5]

Data Presentation: Properties of Common this compound Esters

The following tables summarize the key quantitative data for the most commonly used this compound esters.

Table 1: Identification and General Properties

| Common Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | HLB Value |

|---|---|---|---|---|---|---|

| Span 20 | This compound Monolaurate | 1338-39-2 | C18H34O6 | 346.46 | Yellow, viscous liquid | 8.6 |

| Span 40 | This compound Monopalmitate | 26266-57-9 | C22H42O6 | 402.57 | Light yellow granular solid | 6.7 |

| Span 60 | This compound Monostearate | 1338-41-6 | C24H46O6 | 430.62 | White to yellow waxy powder | 4.7 |

| Span 80 | This compound Monooleate | 1338-43-8 | C24H44O6 | 428.60 | Amber to brown viscous liquid | 4.3 |

| Span 85 | this compound Trioleate | 26266-58-0 | C60H108O8 | 957.50 | Yellow to amber oily liquid | 1.8 |

Sources:[2][6][13][14][15][16][17][18]

Table 2: Physicochemical Specifications

| Common Name | Acid Value (mg KOH/g) | Saponification Value (mg KOH/g) | Hydroxyl Value (mg KOH/g) | Melting Point (°C) |

|---|---|---|---|---|

| Span 20 | < 8 | 150 - 165 | 330 - 360 | N/A (Liquid) |

| Span 40 | ≤ 7.5 | 140 - 150 | 275 - 305 | 46 - 47 |

| Span 60 | 5 - 11 | 140 - 157 | 230 - 260 | 50 - 60 |

| Span 80 | 5 - 8 | 140 - 160 | 193 - 215 | N/A (Liquid) |

| Span 85 | < 14 | 170 - 190 | 56 - 68 | N/A (Liquid) |

Experimental Protocols

4.1 Synthesis of this compound Esters

The industrial production of this compound esters is typically a two-stage process designed to control the dehydration and esterification reactions separately for a higher quality product.[19][20]

Methodology:

-

Stage 1: Dehydration (Anhydrization) of Sorbitol:

-

Sorbitol is heated to approximately 180°C under reduced pressure in the presence of an acid catalyst (e.g., phosphoric acid).[19][21]

-

This step promotes the intramolecular cyclization of sorbitol to form a mixture of this compound and isosorbide.[20][21]

-

The reaction is monitored until a specific hydroxyl value (approx. 1150-1400) or degree of water loss is achieved.[20][21]

-

-

Stage 2: Esterification:

-

The resulting anhydro sorbitol mixture is then reacted with a specific fatty acid (e.g., stearic acid, oleic acid).

-

An alkaline catalyst (e.g., sodium hydroxide) is introduced, and the reaction is carried out at a temperature not exceeding 215°C, often under an inert nitrogen atmosphere.[21][22]

-

Using a lower temperature in this stage is crucial for producing a product with a lighter color.[22]

-

The reaction proceeds until the desired acid value and saponification value are reached, indicating the completion of the esterification.

-

4.2 Characterization and Analysis

Due to the complexity of this compound ester products, which contain mixtures of isomers and varying degrees of esterification, chromatographic techniques are essential for detailed analysis.

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the distribution of this compound mono-, di-, tri-, and tetraester fractions.[23]

Methodology:

-

System: Reversed-phase HPLC system with a UV or evaporative light scattering detector (ELSD).

-

Column: A C18 stationary phase is typically used.[23]

-

Mobile Phase: An isocratic or gradient elution using a mixture of solvents such as isopropanol (B130326), hexane, and water. The exact composition greatly affects the separation.[23]

-

Sample Preparation: Samples are dissolved in a suitable solvent like isopropanol (e.g., 2.5 mg/mL).[23]

-

Quantification: Group-wise integration of the chromatogram allows for the determination of the relative percentages of monoesters, diesters, triesters, etc. Relative response factors, often obtained from pure glyceride standards, are used for accurate quantification.[23]

4.2.2 Supercritical Fluid Chromatography (SFC)

Capillary SFC is another powerful technique that can provide high-resolution separation of this compound ester components, including high molecular weight polyesters.[24]

Methodology:

-

System: Capillary SFC with a flame ionization detector (FID).

-

Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a modifier like methanol.

-

Column: A non-polar capillary column (e.g., methylpolysiloxane) is employed.[24]

-

Advantages: SFC can offer better resolution and is applicable to a broader range of polyester (B1180765) weights compared to HPLC.[24]

Applications in Drug Development

The unique properties of this compound esters make them highly valuable excipients in pharmaceutical formulations.[25][26] They function as emulsifiers in creams and ointments, as solubilizers for poorly water-soluble active pharmaceutical ingredients (APIs), and as stabilizers in suspensions and emulsions.[9][26]

Recent research has focused on their use in novel drug delivery systems. For instance, this compound esters have been successfully used to formulate nanoparticles (SENS) and organogels for topical ocular and transdermal drug delivery, respectively.[27][28][29] These systems can enhance drug permeation, improve stability, and provide controlled release of the API.[28][29]

References

- 1. This compound Esters [drugfuture.com]

- 2. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]

- 3. This compound Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]

- 4. epa.gov [epa.gov]

- 5. shreechem.in [shreechem.in]

- 6. The Ultimate Guide to this compound Esters [cnchemsino.com]

- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 8. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Buy this compound stearate (EVT-284304) | 1338-41-6 [evitachem.com]

- 11. cir-safety.org [cir-safety.org]

- 12. This compound palmitate - Surfactant - 表面活性剂百科 [surfactant.top]

- 13. 26266-57-9 CAS MSDS (this compound monopalmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. This compound monooctadecanoate | C24H46O6 | CID 16218600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound monooleate - Wikipedia [en.wikipedia.org]

- 16. This compound Monopalmitate Span 40 | 26266-57-9 | E 495- HUANA [huanachemical.com]

- 17. This compound mono-(9Z)-9-octadecenoate | C24H44O6 | CID 9920342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ulprospector.com [ulprospector.com]

- 19. researchgate.net [researchgate.net]

- 20. btsjournals.com [btsjournals.com]

- 21. patents.justia.com [patents.justia.com]

- 22. US4297290A - Process for preparing this compound esters - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. shreechem.in [shreechem.in]

- 26. pharmaexcipients.com [pharmaexcipients.com]

- 27. This compound ester nanoparticles (SENS) as a novel topical ocular drug delivery system: Design, optimization, and in vitro/ex vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound ester organogels for transdermal delivery of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

Synthesis of Sorbitan Esters from Sorbitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sorbitan esters, a class of non-ionic surfactants, are widely utilized in the pharmaceutical, cosmetic, and food industries for their excellent emulsifying, stabilizing, and dispersing properties.[1][2][3] Derived from the dehydration of sorbitol followed by esterification with fatty acids, these bio-based surfactants offer a favorable safety profile and versatile functionalities.[1][3] This technical guide provides a comprehensive overview of the synthesis of this compound esters from sorbitol, detailing the core chemical principles, experimental methodologies, and critical process parameters.

Core Synthesis Principles

The industrial production of this compound esters from sorbitol primarily follows two main strategies: a one-step direct esterification process or a two-step process involving the initial dehydration of sorbitol to this compound, followed by esterification.[1][4]

-

One-Step Process: In this method, sorbitol is directly reacted with a fatty acid in the presence of a catalyst at elevated temperatures.[5] Dehydration of sorbitol to form this compound and the subsequent esterification occur concurrently.[6] While being a more direct route, controlling the reaction to achieve the desired composition of this compound esters can be challenging.

-

Two-Step Process: This approach offers better control over the final product composition.[1][7]

-

Dehydration (Anhydrization): Sorbitol is first subjected to intramolecular dehydration to form a mixture of cyclic ethers, collectively known as this compound.[1][8] This step is typically catalyzed by an acid.[1][9] The primary product is 1,4-sorbitan, although other isomers are also formed.[8][9][10]

-

Esterification: The resulting this compound mixture is then esterified with a fatty acid, usually in the presence of an alkaline catalyst, to produce this compound esters.[1][11]

-

The choice of fatty acid (e.g., lauric, stearic, oleic acid) determines the properties of the final this compound ester, such as its physical form (liquid or solid) and its hydrophilic-lipophilic balance (HLB) value.[2][3][12]

Reaction Mechanisms and Pathways

The synthesis of this compound esters involves two key chemical transformations: the acid-catalyzed dehydration of sorbitol and the subsequent esterification.

Dehydration of Sorbitol to this compound

The dehydration of sorbitol is a crucial step that yields a mixture of cyclic anhydrosorbitols, primarily 1,4-sorbitan.[9][10] The reaction is typically carried out at high temperatures under reduced pressure to facilitate the removal of water.[13] Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed to promote the intramolecular cyclization.[1][9][13] The reaction proceeds through the protonation of a hydroxyl group, followed by the nucleophilic attack of another hydroxyl group within the same molecule, leading to the formation of a cyclic ether and the elimination of a water molecule. Further dehydration can lead to the formation of isosorbide (B1672297) (dianhydrosorbitol).[13][14]

Esterification of this compound

The esterification of the this compound mixture with fatty acids is typically carried out using an alkaline catalyst, such as sodium hydroxide.[1][11][15] The reaction involves the nucleophilic attack of a hydroxyl group of this compound on the carbonyl carbon of the fatty acid, leading to the formation of an ester linkage and the elimination of water. The reaction temperature is a critical parameter, with higher temperatures favoring the formation of higher esters (diesters, triesters).[7][12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound esters via the two-step process.

Materials and Equipment

-

Reactants: D-sorbitol, fatty acid (e.g., stearic acid, oleic acid), acid catalyst (e.g., phosphoric acid, p-toluenesulfonic acid), alkaline catalyst (e.g., sodium hydroxide).[1]

-

Equipment: A four-neck reaction flask equipped with a mechanical stirrer, a thermometer, a gas inlet for inert gas (e.g., nitrogen), and a condenser connected to a vacuum pump.[1] Heating mantle, vacuum pump.

Step 1: Dehydration of Sorbitol

-

Charge the reaction flask with D-sorbitol (e.g., 0.5 mol).[1]

-

Heat the flask to melt the sorbitol (approximately 100°C).[1]

-

Add the acid catalyst (e.g., 0.072 ml of 85% phosphoric acid).[1]

-

Increase the temperature to the desired reaction temperature (e.g., 180°C) while stirring.[1][11]

-

Apply vacuum to remove the water generated during the reaction.[1]

-

Monitor the reaction for a specific duration (e.g., 150 minutes).[1] The resulting product is a mixture of sorbitans.

Step 2: Esterification of this compound

-

To the this compound mixture from Step 1, add the fatty acid (e.g., stearic acid) and the alkaline catalyst (e.g., sodium hydroxide).[1][11][15]

-

Maintain the reaction mixture at a high temperature (e.g., 210-220°C) under an inert atmosphere (e.g., nitrogen) with continuous stirring.[11][15]

-

The reaction is typically carried out for several hours (e.g., 5 hours).[1]

-

The progress of the esterification can be monitored by measuring the acid value of the reaction mixture.[15]

-

Once the desired acid value is reached, the reaction is stopped, and the product is cooled.[15]

-

The crude this compound ester can be purified by neutralization of the catalyst and subsequent washing or distillation to remove impurities.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of this compound esters.

Table 1: Reaction Conditions for Sorbitol Dehydration

| Catalyst | Catalyst Conc. | Temperature (°C) | Pressure | Time (min) | Outcome | Reference |

| Phosphoric acid | - | 180 | Atmospheric | 195 | Dehydrated product | [1] |

| Phosphoric acid | - | 180 | Vacuum | 150 | Dehydrated product | [1] |

| Acid Catalyst Z1 | 1.1% | 150 | < 0.096 MPa | 90 | Hydroxyl value: 1375-1399 mgKOH/g | [10] |

| p-Toluenesulfonic acid & TBAB | 0.85 mol% & 1.8 mol% | 110 | Reduced | 360 | 52.6% yield of 1,4-Sorbitan (97% purity) | [13] |

| Sulfuric acid | 6.5 µmol | 130 | - | 45 | 58% yield of 1,4-sorbitan | [9] |

| Purolite CT269 (sulfonic acid resin) | 5% wt | 140 | Vacuum | 480 | 9.70% yield of 1,4-sorbitan | [14] |

Table 2: Reaction Conditions for this compound Esterification

| Fatty Acid | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Fatty Acid:Sorbitol) | Outcome | Reference |

| Stearic Acid | Sodium Hydroxide | 210 | 5 | - | This compound stearate | [1] |

| Stearic Acid | Sodium Hydroxide | 220 | - | Various | This compound stearate | [11] |

| Oleic Acid | p-Toluene Sulfonic Acid | 180 | 7 | 0.75-1.5 | This compound monooleate | [17] |

| Stearic Acid | Sodium Hydroxide | up to 220 | - | 3:1 | This compound tristearate | [15] |

| Lauric Acid | p-Toluenesulfonic Acid | 140-180 | 2.5 | 1:1 | This compound laurate | [6] |

Experimental and Production Workflow

The overall process for the industrial production of this compound esters can be visualized as a sequential workflow, from raw material input to the final purified product.

Alternative Synthesis Methods: Enzymatic Synthesis

An alternative, greener approach to the synthesis of this compound esters involves the use of lipases as biocatalysts.[18] This method offers several advantages, including milder reaction conditions, higher selectivity, and reduced by-product formation. The enzymatic synthesis typically involves the lipase-catalyzed esterification of this compound with a fatty acid in an organic solvent system.[18] While promising, the industrial scale-up of enzymatic processes for this compound ester production faces challenges related to enzyme cost and stability.

Conclusion

The synthesis of this compound esters from sorbitol is a well-established industrial process that can be tailored to produce a wide range of non-ionic surfactants with diverse applications. The two-step process, involving the initial dehydration of sorbitol followed by esterification, provides greater control over the final product composition. Key parameters influencing the synthesis include the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants. Understanding these parameters and their interplay is crucial for optimizing the synthesis to achieve high yields of this compound esters with the desired properties for specific applications in the pharmaceutical, cosmetic, and food industries. Future research may focus on developing more sustainable and efficient catalytic systems, including robust biocatalysts, to further enhance the green credentials of this compound ester production.

References

- 1. iiis.org [iiis.org]

- 2. shreechem.in [shreechem.in]

- 3. shreechem.in [shreechem.in]

- 4. researchgate.net [researchgate.net]

- 5. US7151186B2 - Method for the direct esterification of sorbitol with fatty acids - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. patents.justia.com [patents.justia.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. btsjournals.com [btsjournals.com]

- 11. Two-stage synthesis of this compound esters, and physical properties of the products | Semantic Scholar [semanticscholar.org]

- 12. US4297290A - Process for preparing this compound esters - Google Patents [patents.google.com]

- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 14. Optimizing sorbitol double dehydration: A Box-Behnken design approach with commercial sulfonic acid resin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Manufacture Method of the Stearic acid this compound Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 16. JP4616744B2 - Method for producing this compound fatty acid ester - Google Patents [patents.google.com]

- 17. This compound MONOOLEATE - Ataman Kimya [atamanchemicals.com]

- 18. Enzymatic synthesis of this compound esters using a low-boiling-point azeotrope as a reaction solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

sorbitan esters mechanism of action as non-ionic surfactants

An In-Depth Technical Guide to the Mechanism of Action of Sorbitan Esters as Non-ionic Surfactants

Introduction

This compound esters, commercially known as the Span™ series, are a versatile class of non-ionic surfactants widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] These compounds are synthesized by the esterification of this compound—a dehydrated derivative of the sugar alcohol sorbitol—with various fatty acids.[1][3] Their efficacy stems from their amphiphilic nature, possessing both hydrophilic (water-attracting) and lipophilic/hydrophobic (oil-attracting) moieties within a single molecule.[1] This dual characteristic enables them to act as highly effective emulsifiers, stabilizers, wetting agents, and dispersants.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound esters, supported by quantitative data, detailed experimental protocols, and molecular-level visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action: An Amphiphilic Balancing Act

The fundamental mechanism of this compound esters is rooted in their molecular structure and their behavior at the interface between immiscible phases, such as oil and water.

Molecular Structure

A this compound ester molecule consists of two principal components:

-

A Hydrophilic "Head": This is the cyclic this compound group, derived from sorbitol. It contains free hydroxyl (-OH) groups, which are polar and can form hydrogen bonds with water, making this part of the molecule water-soluble.[1]

-

A Lipophilic "Tail": This is a long hydrocarbon chain from a fatty acid (e.g., lauric, stearic, or oleic acid). This non-polar tail is readily soluble in oils and other non-polar substances.[1][6]

This amphiphilic design is the cornerstone of its surface-active properties.

Caption: Generalized molecular structure of a this compound ester.

Interfacial Action and Emulsification

When introduced into a system containing both oil and water, this compound ester molecules spontaneously migrate to the interface between the two liquids. They orient themselves with their hydrophilic this compound heads in the aqueous phase and their lipophilic fatty acid tails in the oil phase. This alignment at the interface reduces the interfacial tension, which is the natural tendency of immiscible liquids to minimize their contact area.[5][7]

By lowering this energy barrier, this compound esters facilitate the dispersion of one liquid into the other as fine droplets, forming a stable mixture known as an emulsion.[5]

The Hydrophile-Lipophile Balance (HLB) System

The emulsifying capability of a non-ionic surfactant is quantified by the Hydrophile-Lipophile Balance (HLB) system, which is a scale from 1 to 20.[6]

-

Low HLB values (1-8) indicate a more lipophilic (oil-loving) character, making the surfactant preferentially soluble in oil. These are effective as water-in-oil (W/O) emulsifiers.[6]

-

High HLB values (12-18) signify a more hydrophilic (water-loving) character, making them suitable for creating oil-in-water (O/W) emulsions.[8][9]

This compound esters typically have low HLB values, ranging from 1.6 to 8.6, establishing them as excellent agents for forming stable water-in-oil (W/O) emulsions, which are common in products like moisturizing creams and ointments.[3][6][7]

Caption: Orientation of this compound esters at an oil-water interface to form a W/O emulsion.

Quantitative Properties of Common this compound Esters

The specific properties of a this compound ester are determined by the fatty acid used in its synthesis. The length and saturation of the fatty acid chain influence the HLB value and overall performance.[10][11]

Table 1: Physicochemical Properties of Common this compound Esters

| Common Name | Chemical Name | Fatty Acid Used | HLB Value | Physical Form |

|---|---|---|---|---|

| Span 20 | This compound Monolaurate | Lauric Acid (C12) | 8.6 | Viscous Liquid |

| Span 40 | This compound Monopalmitate | Palmitic Acid (C16) | 6.7 | Waxy Solid |

| Span 60 | This compound Monostearate | Stearic Acid (C18) | 4.7 | Waxy Flakes |

| Span 65 | This compound Tristearate | Stearic Acid (C18) | 2.1 | Waxy Solid |

| Span 80 | This compound Monooleate | Oleic Acid (C18:1) | 4.3 | Viscous Liquid |

| Span 85 | This compound Trioleate | Oleic Acid (C18:1) | 1.8 | Viscous Liquid |

Data sourced from multiple references.[2][3][6]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules, having saturated the interfaces, begin to self-assemble into aggregates called micelles.[12][13] Below the CMC, surfactants exist primarily as individual molecules (monomers). Above the CMC, any additional surfactant forms micelles.[12]

For lipophilic surfactants like this compound esters, which are generally insoluble in water, this aggregation typically occurs in non-polar solvents, forming reverse micelles . In a reverse micelle, the hydrophilic heads form a polar core, while the lipophilic tails extend into the surrounding non-polar solvent.[14]

Caption: Self-assembly of this compound esters into a reverse micelle in an oil phase.

Quantitative CMC data for this compound esters is less common than for their water-soluble counterparts (polysorbates) and is highly dependent on the solvent and temperature.[14] For instance, the CMC of this compound monopalmitate and monooleate has been determined in non-aqueous solvents like benzene (B151609) and carbon tetrachloride.[14]

Table 2: Example CMC Values for this compound Esters

| Surfactant | Solvent | Temperature (°C) | CMC (mol/L) |

|---|---|---|---|

| This compound Monopalmitate | Benzene | 25 | Data not specified |

| This compound Monooleate | Benzene | 25 | Data not specified |

| This compound Monooleate | Carbon Tetrachloride | 25 | Data not specified |

Qualitative studies confirm CMC determination in these systems, though specific values require consulting the primary literature.[11][14]

Key Experimental Protocols

Characterizing the physicochemical properties of this compound esters is crucial for their effective application. The determination of CMC is a key experiment.

Protocol: CMC Determination via Surface Tension Measurement

This is one of the most common methods for determining the CMC of surfactants.[15] It relies on the principle that as surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.[12][15]

Methodology:

-

Preparation of Solutions: A series of solutions of the this compound ester in a suitable solvent (e.g., an oil for reverse micelle studies) are prepared at various concentrations.

-

Tensiometer Setup: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is calibrated and set up to measure the surface or interfacial tension.

-

Measurement: The surface tension of each solution is measured, starting from the pure solvent and progressing through increasing surfactant concentrations. Measurements should be performed at a constant temperature.[13]

-

Data Plotting: The measured surface tension values are plotted against the logarithm of the surfactant concentration.

-

CMC Identification: The resulting plot will show two distinct regions: a steeply declining portion and a plateau. The CMC is determined from the intersection point or the "break" in the curve.[13]

Caption: Experimental workflow for determining CMC using the surface tension method.

Other Characterization Techniques

-

Fluorescence Spectroscopy: This technique uses a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the non-polar core, causing a detectable shift in its fluorescence spectrum, which can be used to determine the CMC.[16][17]

-

Chromatographic and Spectroscopic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are used for quality control, determining the composition of this compound ester mixtures, and studying molecular interactions.[18][19][20]

Conclusion

This compound esters function as effective non-ionic surfactants due to their amphiphilic molecular structure. Their characteristically low HLB values make them ideal for stabilizing water-in-oil emulsions, a critical function in numerous pharmaceutical, cosmetic, and food formulations.[3][5] The specific properties of each this compound ester, governed by its fatty acid tail, can be quantified by parameters such as HLB and CMC. A thorough understanding of these mechanisms and properties, verified through established experimental protocols, is essential for formulators to harness the full potential of these versatile excipients in developing stable and effective products.

References

- 1. shreechem.in [shreechem.in]

- 2. shreechem.in [shreechem.in]

- 3. The Ultimate Guide to this compound Esters [cnchemsino.com]

- 4. This compound ESTERS - Ataman Kimya [atamanchemicals.com]

- 5. This compound esters as nonionic surfactant and emulsifier in various micro- and nanoformulations: Recent progress and limitations [nmb-journal.com]

- 6. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]

- 7. nmb-journal.com [nmb-journal.com]

- 8. This compound Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]

- 9. matangiindustries.com [matangiindustries.com]

- 10. Frontiers | Effect of this compound ester structure on the separation between tetrahydrofuran and water [frontiersin.org]

- 11. Surface Pressure, Hysteresis, Interfacial Tension, and CMC of Four this compound Monoesters at Water-Air, Water-Hexane, and Hexane-Air Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. scispace.com [scispace.com]

- 14. Critical micelle concentration of some this compound fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]

- 15. journals.stmjournals.com [journals.stmjournals.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Sorbitan Monooleate: A Technical Guide to its Laboratory Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized in various laboratory settings due to its excellent emulsifying, stabilizing, and dispersing properties.[1][2] Chemically, it is an ester of this compound (a dehydrated form of sorbitol) and oleic acid.[1] Its lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value, makes it particularly suitable for forming stable water-in-oil (W/O) emulsions, a critical requirement in numerous pharmaceutical and research applications.[1][3][4] This technical guide provides an in-depth overview of the core laboratory uses of this compound monooleate, with a focus on its application in drug delivery systems, vaccine adjuvants, and nanoparticle synthesis. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile excipient in their work.

Physicochemical Properties

This compound monooleate is a viscous, amber-colored oily liquid.[1] Its key properties are summarized in the table below, providing a quantitative basis for its application in various experimental protocols.

| Property | Value | References |

| Synonyms | Span 80, this compound Oleate | [1][3] |

| Chemical Formula | C₂₄H₄₄O₆ | [1] |

| Molecular Weight | 428.6 g/mol | [1] |

| HLB Value | 4.3 | [1][2][3][4] |

| Appearance | Amber, viscous liquid | [1] |

| Solubility | Soluble in organic solvents and oils; insoluble in water. | [1] |

| Critical Micelle Concentration (CMC) | Varies with solvent (e.g., in benzene (B151609) and carbon tetrachloride).[1] | [1] |

Core Laboratory Applications

This compound monooleate's utility in the laboratory is extensive, primarily revolving around its ability to create and stabilize emulsions. This property is harnessed in a variety of advanced applications, including the formulation of sophisticated drug delivery systems and the synthesis of nanomaterials.

Emulsifying Agent for Drug Delivery Systems

This compound monooleate is a cornerstone in the formulation of various drug delivery vehicles, particularly for lipophilic drugs where it enhances bioavailability.[1][3] It is extensively used to form stable W/O emulsions, microemulsions, and nanoemulsions, which can encapsulate both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).

In topical and transdermal formulations, this compound monooleate acts as both an emulsifier and a penetration enhancer.[5] It facilitates the dispersion of active ingredients in creams, lotions, and ointments and can improve the permeation of drugs through the stratum corneum, the outermost layer of the skin.[5][6]

Organogels: this compound monooleate, often in combination with other gelators like this compound monostearate, is used to create organogels.[3][7] These are semi-solid systems that can carry drugs for topical or transdermal delivery, offering controlled release and improved stability.[3][7][8]

Transfersomes: These are ultra-deformable vesicles that can squeeze through pores in the skin much smaller than their own size, making them highly efficient for transdermal drug delivery.[9][10] this compound monooleate is a key component, acting as an "edge activator" that imparts flexibility to the vesicle membrane.[9][11]

The table below summarizes key formulation parameters for this compound monooleate-based topical and transdermal delivery systems.

| Delivery System | Drug | This compound Monooleate Concentration (% w/w) | Key Findings | References |

| Organogel | Metronidazole | ≥15% (as part of the gelator system with this compound monostearate) | Formed stable organogels for topical delivery with controlled, zero-order drug release. | [3][7] |

| Transfersomes | Hydrocortisone | 75 mg in the formulation | The optimized formulation showed the highest entrapment efficiency (60.4%) and sustained drug release.[11] | [11] |

| Transfersomes | Various | Varies | Increasing surfactant concentration generally decreases vesicle size. | [9] |

For oral administration, this compound monooleate can be used to formulate emulsions that enhance the solubility and absorption of poorly water-soluble drugs. The encapsulation of drugs in the internal phase of a W/O emulsion can protect them from degradation in the gastrointestinal tract.

Vaccine Adjuvants

Oil-in-water (O/W) and water-in-oil (W/O) emulsions are potent vaccine adjuvants that enhance the immune response to antigens.[12][13][14] this compound monooleate is a common component in several commercial and experimental vaccine adjuvants, where it helps to create stable emulsions that can effectively deliver the antigen to the immune system.[12][13][15] For instance, it is a component of the licensed adjuvant MF59. The physical stability of these emulsions is critical for their efficacy.

Nanoparticle Synthesis

This compound monooleate is utilized as a stabilizer in the synthesis of various types of nanoparticles, including metallic nanoparticles and polymeric microspheres.[7][16] In a microemulsion-based synthesis, it forms reverse micelles in an organic solvent, which act as nanoreactors for the formation of nanoparticles with controlled size and shape.[6][7]

The following table presents examples of nanoparticle synthesis using this compound monooleate.

| Nanoparticle Type | Core Material | Role of this compound Monooleate | Resulting Particle Size | References |

| Silver Nanoparticles | Silver Nitrate (B79036) | Stabilizer in a microemulsion | 15-20 nm | [7] |

| PLA/PCL Microspheres | Polylactic acid/Polycaprolactone | Emulsion stabilizer and size controller | 0.4 - 10 µm | [16][17] |

Cell Culture and Cytotoxicity Assays

While non-ionic surfactants are generally considered to be of low toxicity, it is crucial to assess the cytotoxicity of any compound intended for pharmaceutical use. This compound monooleate's effect on cell viability can be evaluated using standard in vitro cytotoxicity assays such as the MTT assay or the Neutral Red uptake assay.[4][11][18][19] Studies on related compounds like this compound monolaurate have shown concentration-dependent effects on cell viability.[4] It is important to note that some surfactants, including polysorbates, have been shown to induce apoptosis and necrosis, which can also contribute to their immunostimulatory effects when used as adjuvants.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound monooleate.

Preparation of a Water-in-Oil (W/O) Emulsion

This protocol describes a general method for preparing a simple W/O emulsion.

Materials:

-

This compound monooleate (Span 80)

-

Mineral oil (or other suitable oil phase)

-

Purified water

-

Beakers

-

Homogenizer or high-shear mixer

Procedure:

-

Prepare the oil phase by dissolving the desired concentration of this compound monooleate (e.g., 1-10% w/w) in the mineral oil. Heat gently if necessary to ensure complete dissolution.

-

Prepare the aqueous phase, which consists of purified water.

-

Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer or high-shear mixer. The rate of addition and the mixing speed should be optimized to achieve the desired droplet size and stability.

-

Continue homogenization for a set period (e.g., 5-15 minutes) after all the aqueous phase has been added to ensure a uniform emulsion.

-

Characterize the emulsion for droplet size, stability, and other relevant parameters.

Synthesis of Silver Nanoparticles via Microemulsion

This protocol outlines the synthesis of silver nanoparticles using a W/O microemulsion.[7]

Materials:

-

This compound monooleate (Span 80)

-

2-Ethylhexanol (organic phase)

-

Silver nitrate (AgNO₃)

-

Sodium borohydride (B1222165) (NaBH₄) (reducing agent)

-

Purified water

-

Beakers

-

High-shear mixer

Procedure:

-

Prepare the organic phase by dissolving this compound monooleate in 2-ethylhexanol.

-

Prepare an aqueous solution of silver nitrate.

-

Create a W/O microemulsion by adding the aqueous silver nitrate solution to the organic phase under high-shear mixing.

-

Prepare a separate aqueous solution of sodium borohydride.

-

Add the sodium borohydride solution dropwise to the microemulsion while stirring. The reduction of silver ions to silver nanoparticles will be indicated by a color change.

-

Continue stirring for a specified time to ensure the completion of the reaction.

-

The synthesized nanoparticles can be separated and purified by methods such as centrifugation and washing.

-

Characterize the nanoparticles for size, shape, and crystallinity using techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).[7]

Neutral Red Uptake Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound monooleate.[18][20][21][22][23]

Materials:

-

Cell line of interest (e.g., human dermal fibroblasts)

-

Complete cell culture medium

-

This compound monooleate

-

Neutral Red staining solution

-

Washing solution (e.g., PBS)

-

Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound monooleate in the complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound monooleate. Include a vehicle control (medium without this compound monooleate).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the treatment medium and wash the cells with a washing solution.

-

Add the Neutral Red staining solution to each well and incubate for a few hours to allow for dye uptake by viable cells.

-

Remove the staining solution and wash the cells again.

-

Add the solubilization solution to each well to extract the dye from the lysosomes of the viable cells.

-

Measure the absorbance of the solubilized dye using a microplate reader at the appropriate wavelength (typically around 540 nm).

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships involving this compound monooleate.

Caption: Workflow for preparing a water-in-oil (W/O) emulsion using this compound monooleate.

Caption: Role of this compound monooleate in enhancing transdermal drug delivery.

Caption: Postulated mechanism of action for this compound monooleate-based emulsion adjuvants.

Conclusion

This compound monooleate is an indispensable tool in the modern research and pharmaceutical development laboratory. Its well-characterized physicochemical properties and versatile functionality as a W/O emulsifier make it a primary choice for a wide range of applications, from the formulation of advanced drug delivery systems to the synthesis of novel nanomaterials and the enhancement of vaccine efficacy. A thorough understanding of its properties and appropriate handling, as detailed in this guide, will enable researchers and scientists to harness its full potential in their scientific endeavors. As with any excipient, careful consideration of its compatibility with other formulation components and its potential cytotoxic effects at high concentrations is essential for successful and safe application.

References

- 1. Effect of emulsifier pairs on physical stability of emulsions containing three different natural oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Development and characterization of this compound monostearate and sesame oil-based organogels for topical delivery of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Monolaurate-Containing Liposomes Enhance Skin Cancer Cell Cytotoxicity and in Association with Microneedling Increase the Skin Penetration of 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and Characterization of this compound Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpb.com [ijrpb.com]

- 9. Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Optimizing and Evaluating the Transdermal Permeation of Hydrocortisone Transfersomes Formulation Based on Digital Analysis of the In Vitro Drug Release and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Adjuvanted pandemic influenza vaccine: variation of emulsion components affects stability, antigen structure, and vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. qualitybiological.com [qualitybiological.com]

- 21. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.co.jp]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to Sorbitan Esters: Properties, Functions, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sorbitan Esters

This compound esters, a class of non-ionic surfactants, are integral components in a myriad of pharmaceutical formulations.[1][2][3][4] Derived from the esterification of sorbitol, a sugar alcohol, and various fatty acids, these esters possess a unique amphiphilic nature, with a hydrophilic this compound head and a lipophilic fatty acid tail.[3][5] This molecular structure enables them to function as highly effective emulsifiers, solubilizers, stabilizers, and wetting agents.[6][7] Their versatility, biocompatibility, and favorable safety profile have established them as indispensable excipients in the development of a wide range of drug delivery systems, from topical creams and ointments to complex nanoemulsions and vaccine adjuvants.[8][9]

This technical guide provides a comprehensive overview of the different types of this compound esters, their key functions, and their applications in pharmaceutical research and development. It includes a detailed summary of their quantitative properties, experimental protocols for their characterization, and visual representations of relevant workflows and logical relationships to aid in formulation design.

Types of this compound Esters and Their Physicochemical Properties

This compound esters are categorized based on the fatty acid used in their synthesis. The choice of fatty acid significantly influences the ester's properties, such as its Hydrophile-Lipophile Balance (HLB) value, which dictates its emulsifying capabilities.[2] A lower HLB value indicates a more lipophilic character, making the ester suitable for water-in-oil (W/O) emulsions, while a higher HLB value signifies a more hydrophilic nature, favoring oil-in-water (O/W) emulsions.[1]

Commonly used this compound esters in the pharmaceutical industry include:

-

This compound Monolaurate (SML) : Derived from lauric acid.[2]

-

This compound Monopalmitate (SMP) : Derived from palmitic acid.[5]

-

This compound Monostearate (SMS) : Derived from stearic acid.[2]

-

This compound Monooleate (SMO) : Derived from oleic acid.[2]

-

This compound Trioleate (STO) : Also derived from oleic acid.[10]

The following table summarizes the key quantitative properties of these common this compound esters.

| This compound Ester | Common Name | Fatty Acid | Molecular Formula (Approx.) | Molecular Weight ( g/mol ) (Approx.) | HLB Value | Physical Form at Room Temp. |

| This compound Monolaurate | Span® 20 | Lauric Acid | C18H34O6 | 346.46 | 8.6[3][5] | Viscous Liquid[10] |

| This compound Monopalmitate | Span® 40 | Palmitic Acid | C22H42O6 | 402.57 | 6.7[5] | Waxy Solid |

| This compound Monostearate | Span® 60 | Stearic Acid | C24H46O6 | 430.62 | 4.7[3][5] | Waxy Solid[2] |

| This compound Monooleate | Span® 80 | Oleic Acid | C24H44O6 | 428.61 | 4.3[11] | Viscous Liquid[11] |

| This compound Trioleate | Span® 85 | Oleic Acid | C60H108O8 | 957.5 | 1.8 | Viscous Liquid[10] |

Core Functions in Pharmaceutical Formulations

The primary functions of this compound esters in drug development are centered around their surface-active properties.

Emulsification

This compound esters are premier emulsifying agents, facilitating the dispersion of two immiscible liquids, such as oil and water, to form a stable emulsion.[7][12] Their ability to reduce interfacial tension is crucial for the formulation of creams, lotions, and ointments.[12] When used alone, they typically produce stable water-in-oil (W/O) emulsions.[13] However, they are often used in combination with polysorbates (ethoxylated this compound esters) to create a wider range of oil-in-water (O/W) or W/O emulsions with varying textures and consistencies.[5][13]

Solubilization

Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can limit their bioavailability. This compound esters can act as effective solubilizing agents, enhancing the dissolution of lipophilic drugs in aqueous environments.[14] This is particularly important for the formulation of oral and parenteral drug delivery systems.

Stabilization

This compound esters contribute to the physical stability of pharmaceutical formulations by preventing the coalescence of dispersed droplets in emulsions and the aggregation of particles in suspensions.[12] This ensures a uniform distribution of the API throughout the product's shelf life.

Wetting and Dispersion

As wetting agents, this compound esters facilitate the spreading of a liquid over a solid surface. This is beneficial in the formulation of suspensions, where they help to disperse solid drug particles uniformly within a liquid vehicle.[7]

Adjuvant in Vaccines

Certain this compound esters, particularly this compound trioleate, are used as components in vaccine adjuvants.[5] They are key ingredients in oil-in-water emulsions that can enhance the immune response to a co-administered antigen.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of this compound esters in pharmaceutical development.

Determination of Hydrophile-Lipophile Balance (HLB) Value

The HLB value is a critical parameter for selecting the appropriate this compound ester for a specific emulsification task. While HLB values are often provided by suppliers, they can be experimentally determined using the emulsion method.

Methodology:

-

Prepare a series of emulsifier blends: Create a range of emulsifier blends with varying HLB values by mixing a low HLB this compound ester (e.g., Span 80, HLB = 4.3) with a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) in different ratios. The HLB of the blend can be calculated using the following formula: HLB_blend = (f_A * HLB_A) + (f_B * HLB_B) where f is the weight fraction of each emulsifier.

-

Prepare oil-in-water emulsions: For a specific oil phase, prepare a series of emulsions using each of the emulsifier blends. A typical formulation would consist of 5% emulsifier blend, 45% oil phase, and 50% aqueous phase.

-

Homogenize the emulsions: Subject each emulsion to a standardized homogenization process (e.g., high-shear mixing or microfluidization) to ensure uniform droplet size.

-

Observe emulsion stability: Store the emulsions at a controlled temperature and observe their stability over time. Stability can be assessed by monitoring for phase separation, creaming, or coalescence.

-

Identify the optimal HLB: The emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound Esters

HPLC is a powerful technique for the separation, identification, and quantification of this compound esters and their related substances.[8][10]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV or a Charged Aerosol Detector (CAD), a C18 reversed-phase column, and an autosampler.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. The specific gradient program will depend on the specific this compound esters being analyzed.

-

Sample Preparation: Dissolve a known amount of the this compound ester sample in a suitable solvent (e.g., isopropanol (B130326) or methanol) to a final concentration of approximately 2.5 mg/mL.[10]

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 20 µL.

-

Detector Wavelength (UV): Typically in the range of 210-220 nm.

-

-

Data Analysis: The distribution of mono-, di-, and triesters can be determined by integrating the peak areas.[10] Relative response factors may need to be determined using pure standards for accurate quantification.[10]

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. This is a key parameter for understanding the solubilization capacity of a this compound ester. The surface tension method is a common technique for determining the CMC.

Methodology:

-

Prepare a series of surfactant solutions: Prepare a range of concentrations of the this compound ester in deionized water, spanning from well below to well above the expected CMC.

-

Measure surface tension: Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution at a constant temperature.

-

Plot the data: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

Determine the CMC: The plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the point of inflection where the slope of the curve changes.[15]

Preparation and Characterization of Nanoemulsions

This compound esters are frequently used in the formulation of nanoemulsions for drug delivery.

Methodology for Preparation (High-Pressure Homogenization):

-

Prepare the oil and aqueous phases:

-

Oil Phase: Dissolve the lipophilic drug and the this compound ester (e.g., Span 80) in the oil phase.

-

Aqueous Phase: Dissolve a hydrophilic emulsifier (e.g., Tween 80) in the aqueous phase.

-

-

Create a coarse emulsion: Add the oil phase to the aqueous phase while stirring with a high-shear mixer to form a coarse pre-emulsion.

-

Homogenize: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure to reduce the droplet size to the nanometer range.

Methodology for Characterization:

-

Droplet Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).

-

Zeta Potential: Measured using an electrophoretic light scattering instrument to assess the surface charge and stability of the nanoemulsion.

-

Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

-

Entrapment Efficiency: The amount of drug encapsulated within the nanoemulsion is determined by separating the free drug from the encapsulated drug (e.g., by ultracentrifugation) and quantifying the drug in each fraction using a suitable analytical method like HPLC.

In Vitro Drug Release Study

This protocol assesses the release of an API from a this compound ester-based formulation. The dialysis bag method is commonly employed.

Methodology:

-

Prepare the formulation: Prepare the drug-loaded formulation (e.g., nanoemulsion, cream).

-

Set up the dialysis system: Place a known amount of the formulation into a dialysis bag with a specific molecular weight cut-off.

-

Initiate release: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

-

Sample collection: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the released drug: Analyze the drug concentration in the collected samples using a validated analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate cumulative release: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key decision-making processes and experimental workflows related to the use of this compound esters.

Caption: Workflow for selecting a this compound ester based on formulation requirements.

Caption: Experimental workflow for the characterization of a this compound ester-based nanoemulsion.

Conclusion

This compound esters are a versatile and indispensable class of excipients in modern drug development. Their wide range of HLB values and functionalities allow formulators to address various challenges, including the emulsification of immiscible phases, the solubilization of poorly soluble drugs, and the stabilization of complex formulations. A thorough understanding of their physicochemical properties and the application of robust experimental methodologies are crucial for the successful development of safe, effective, and stable pharmaceutical products. This guide provides a foundational resource for researchers and scientists working to leverage the full potential of this compound esters in their drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. justagriculture.in [justagriculture.in]

- 3. shreechem.in [shreechem.in]

- 4. This compound Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]

- 5. This compound Ester Nonionic Lipophilic Surfactants, this compound Fatty Acid Esters - HUANA [huanachemical.com]

- 6. Critical micelle concentration of some this compound fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of this compound fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. cir-safety.org [cir-safety.org]

- 14. Safety Assessment of this compound Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Crucial Role of Hydrophilic-Lipophilic Balance in the Formulation of Sorbitan Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sorbitan esters, a class of non-ionic surfactants derived from the dehydration of sorbitol and esterification with fatty acids, are indispensable in a myriad of pharmaceutical and research applications. Their utility as emulsifiers, solubilizers, and wetting agents is fundamentally governed by their Hydrophilic-Lipophilic Balance (HLB). This technical guide provides an in-depth exploration of the HLB of this compound esters, offering a comprehensive resource for formulation scientists to harness their full potential in developing stable and effective delivery systems.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Introduced by William C. Griffin, the scale for non-ionic surfactants typically ranges from 0 to 20.[2] A lower HLB value indicates a more lipophilic and oil-soluble surfactant, while a higher HLB value signifies a more hydrophilic and water-soluble nature.[3] This balance is the primary determinant of a surfactant's behavior and function in a formulation.[1][4]

The relationship between the chemical structure of this compound esters and their HLB value is a direct consequence of the relative sizes of their hydrophilic this compound head group and their lipophilic fatty acid tail. The length and saturation of the fatty acid chain significantly influence the overall polarity of the molecule and, consequently, its HLB.

Quantitative Data of Common this compound Esters

The selection of an appropriate this compound ester is critically dependent on its HLB value. The following table summarizes the HLB values and other relevant physicochemical properties of commonly used this compound esters.

| This compound Ester | Common Name(s) | Fatty Acid Moiety | Molecular Formula | Molecular Weight ( g/mol ) | HLB Value | Primary Application |

| This compound Monolaurate | Span® 20 | Lauric Acid | C₁₈H₃₄O₆ | 346.46 | 8.6 | O/W Emulsifier, Wetting Agent |

| This compound Monopalmitate | Span® 40 | Palmitic Acid | C₂₂H₄₂O₆ | 402.57 | 6.7 | W/O Emulsifier, Stabilizer |

| This compound Monostearate | Span® 60 | Stearic Acid | C₂₄H₄₆O₆ | 430.62 | 4.7 | W/O Emulsifier, Thickener |

| This compound Tristearate | Span® 65 | Stearic Acid | C₆₀H₁₁₄O₈ | 963.54 | 2.1 | W/O Emulsifier, Crystal Modifier |

| This compound Monooleate | Span® 80 | Oleic Acid | C₂₄H₄₄O₆ | 428.60 | 4.3 | W/O Emulsifier, Dispersing Agent |

| This compound Sesquioleate | Arlacel™ 83 | Oleic Acid | C₃₃H₆₀O₇ | 572.82 | 3.7 | W/O Emulsifier, Co-emulsifier |

| This compound Trioleate | Span® 85 | Oleic Acid | C₆₀H₁₀₈O₈ | 957.46 | 1.8 | W/O Emulsifier, Antifoaming Agent |

Calculation of HLB Values

The HLB of this compound esters can be calculated using established theoretical methods, primarily Griffin's method and Davies' method.

Griffin's Method

For polyhydric alcohol fatty acid esters like this compound esters, Griffin's method provides a straightforward calculation based on the saponification number of the ester and the acid number of the fatty acid.[1][5]

Formula: HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid.

Example Calculation for this compound Monolaurate (Span® 20): Given a typical saponification value of 160 and an acid value for lauric acid of 278: HLB = 20 * (1 - 160 / 278) ≈ 8.5

Davies' Method

Davies' method is a group contribution approach where the HLB is calculated by summing the group numbers of the various chemical groups in the molecule.[6]

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

This method allows for a more nuanced calculation by considering the contribution of each specific group within the surfactant molecule.

Experimental Determination of Required HLB

While theoretical calculations are useful, the optimal HLB for a specific formulation, known as the "Required HLB" of the oil phase, is best determined experimentally.[4][7] The most common method involves preparing a series of emulsions with varying HLB values and observing their stability. The HLB of the blend of surfactants that produces the most stable emulsion corresponds to the required HLB of the oil phase.[4][8]

Experimental Protocol: Emulsion Titration Method for Required HLB Determination

This protocol outlines a general procedure for determining the required HLB of an oil phase using a combination of a low-HLB this compound ester (e.g., Span® 80, HLB = 4.3) and a high-HLB ethoxylated this compound ester (e.g., Tween® 80, HLB = 15.0).

Materials and Equipment:

-

Oil phase to be emulsified

-

Low-HLB this compound ester (e.g., Span® 80)

-

High-HLB ethoxylated this compound ester (e.g., Tween® 80)

-

Distilled water

-

A series of beakers or vials

-

Magnetic stirrer and stir bars or a homogenizer

-

Graduated cylinders or pipettes

-

Microscope for droplet size analysis (optional)

-

Turbidimeter (optional)

Procedure:

-

Prepare Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing the low-HLB and high-HLB surfactants in different ratios. The HLB of the blend is calculated as a weighted average: HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) Where w_A and w_B are the weight fractions of surfactant A and B, respectively.

-

Prepare Emulsions: For each surfactant blend, prepare an oil-in-water (O/W) emulsion. A typical starting point is a formulation with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total surfactant concentration (e.g., 5% of the oil phase).

-

Dissolve the surfactant blend in the oil phase.

-

Heat both the oil and water phases separately to a consistent temperature (e.g., 70°C).

-

Slowly add the water phase to the oil phase while stirring continuously with a magnetic stirrer or homogenizer.

-

Continue stirring for a set period to ensure thorough mixing.

-

Allow the emulsions to cool to room temperature.

-

-

Evaluate Emulsion Stability: Observe the stability of the prepared emulsions after a set period (e.g., 24 hours, 48 hours, or longer). Stability can be assessed through several methods:

-

Visual Observation: Look for signs of instability such as creaming, coalescence, or phase separation. The most stable emulsion will show the least amount of separation.

-

Microscopic Examination: Observe the droplet size and distribution under a microscope. A stable emulsion will have small, uniform droplets.

-

Turbidity Measurement: Measure the turbidity of the emulsions. A higher and more stable turbidity reading over time can indicate better emulsion stability.[9][10]

-

-

Determine Required HLB: The HLB of the surfactant blend that produced the most stable emulsion is considered the required HLB of the oil phase for that specific formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. chemagent.su [chemagent.su]

- 5. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 6. youtube.com [youtube.com]

- 7. scientificspectator.com [scientificspectator.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Pivotal Role of Fatty Acids in the Functionality of Sorbitan Esters

This compound esters, a class of non-ionic surfactants, are indispensable in a multitude of industries, including pharmaceuticals, cosmetics, and food production.[1][2][3] Their versatility stems from their amphiphilic nature, possessing both a hydrophilic (water-loving) this compound head and a lipophilic (oil-loving) fatty acid tail.[2] The functionality of these molecules—be it as emulsifiers, stabilizers, or solubilizers—is critically dictated by the structure of the fatty acid component.[2] This guide provides a detailed exploration of how the fatty acid's chain length, degree of saturation, and degree of esterification govern the physicochemical properties and, consequently, the application-specific performance of this compound esters.

Synthesis and Structure of this compound Esters

This compound esters are synthesized through a two-stage process involving the dehydration of sorbitol followed by esterification with fatty acids.[4] This process creates a complex mixture of isomers, as the esterification can occur at any of the free hydroxyl groups on the this compound ring.[5]

Stage 1: Dehydration of Sorbitol Sorbitol, a sugar alcohol, is heated in the presence of an acid catalyst to induce intramolecular dehydration (cyclization).[4][6] This reaction removes a water molecule to form a cyclic ether known as this compound.[5][6] The primary product is the five-membered 1,4-anhydrosorbitol ring, though other isomers are also formed.[6]

Stage 2: Esterification with Fatty Acids The resulting this compound is then esterified by reacting it with one or more fatty acids at high temperatures, typically with a base catalyst.[2][4] The fatty acid's carboxyl group forms an ester bond with one of the hydroxyl groups on the this compound ring.[2] The final product is a mixture of mono-, di-, and tri-esters, depending on the molar ratio of the reactants.[5]

Caption: Synthesis pathway of this compound esters from sorbitol.

The Influence of Fatty Acid Structure on Functionality

The specific fatty acid used during esterification is the primary determinant of the resulting this compound ester's properties and performance. Key characteristics of the fatty acid—its chain length and the presence or absence of double bonds (saturation)—directly impact the surfactant's balance between hydrophilicity and lipophilicity.[2][7]

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a crucial parameter that indicates a surfactant's affinity for water or oil, guiding its selection for specific applications. A low HLB (typically 1-8) signifies greater lipophilicity, favoring the formation of water-in-oil (W/O) emulsions, whereas a high HLB (8-18) indicates hydrophilicity, suitable for oil-in-water (O/W) emulsions.[8][9]

The fatty acid component profoundly influences the HLB value:

-

Chain Length: As the alkyl chain length of the fatty acid increases, the molecule becomes more lipophilic, resulting in a lower HLB value.[10][11] For instance, this compound monolaurate (Span 20), derived from the shorter C12 lauric acid, has a high HLB of 8.6, making it more water-dispersible than this compound monostearate (Span 60), which uses the longer C18 stearic acid and has an HLB of 4.7.[7][8][12]

-

Degree of Esterification: Increasing the number of fatty acid chains attached to the this compound head (e.g., moving from a monoester to a triester) significantly increases the molecule's lipophilic character, thereby lowering its HLB value.[10] For example, this compound tristearate (Span 65) has a very low HLB of 2.1.[7]

-

Saturation: The presence of double bonds (unsaturation) in the fatty acid chain, as in oleic acid, can slightly increase the HLB value compared to its saturated counterpart with the same carbon number (stearic acid).[7] This is due to the kink in the chain caused by the double bond, which can affect molecular packing and interaction with water.

Caption: Fatty acid structure dictates this compound ester properties and function.

Physical State and Solubility

The choice of fatty acid also determines the physical form (liquid or solid) and solubility of the this compound ester.[13]

-

Saturated Fatty Acids: Long-chain saturated fatty acids like stearic acid (C18) produce waxy, solid esters such as this compound monostearate (SMS).[2][13] These are ideal for applications requiring structure and high thermal stability, such as in margarine and baked goods.[2][13]

-

Unsaturated Fatty Acids: The presence of a double bond in oleic acid (C18) introduces a bend in the hydrocarbon tail, preventing tight packing. This results in liquid esters like this compound monooleate (SMO), which are preferred for formulations requiring a fluid consistency, such as lotions and creams.[2][14]

-

Short-Chain Fatty Acids: Shorter chains, like lauric acid (C12), also lead to liquid esters (e.g., this compound monolaurate), suitable for lightweight cosmetic formulations.[2]

Water solubility generally decreases as the fatty acid chain length and degree of esterification increase.[10] Most this compound esters are soluble in oils and polar organic solvents but are generally insoluble or dispersible in water.[8][15]

Data Summary: Properties of Common this compound Esters

The quantitative impact of the fatty acid moiety is summarized below. The data highlights how different fatty acids (Lauric, Palmitic, Stearic, Oleic) and the degree of esterification influence the HLB value and physical state.

| Common Name (Trade Name) | Fatty Acid Used | Chemical Name | HLB Value | Physical Form at Room Temp. | Primary Application Type |

| Span 20 | Lauric Acid (C12) | This compound Monolaurate | 8.6[7][8][12] | Viscous Liquid[2][12] | O/W Emulsifier, Cosmetics, Pharma[2][13] |

| Span 40 | Palmitic Acid (C16) | This compound Monopalmitate | 6.7[7][8] | Waxy Solid | W/O Emulsifier, Food, Cosmetics[9] |

| Span 60 | Stearic Acid (C18) | This compound Monostearate | 4.7[7][12] | Waxy Flakes/Solid[2][12][13] | W/O Emulsifier, Food (Bakery, Chocolate), Cosmetics[2][16] |

| Span 65 | Stearic Acid (C18) | This compound Tristearate | 2.1[7] | Hard, Waxy Solid | Strong W/O Emulsifier, Prevents fat bloom in chocolate[2][16] |

| Span 80 | Oleic Acid (C18, unsat.) | This compound Monooleate | 4.3[7][12] | Viscous Liquid[12] | W/O Emulsifier, Pharma, Cosmetics, Food[1][16][17] |

| Span 85 | Oleic Acid (C18, unsat.) | This compound Trioleate | 1.8[7] | Viscous Liquid[2] | Strong W/O Emulsifier, Industrial applications[2][13] |

Experimental Protocols for Characterization

The characterization of this compound esters and their performance in formulations involves a range of analytical techniques. Below are protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

Objective: To separate and quantify the distribution of mono-, di-, tri-, and tetraester fractions in a this compound ester product.[18]

Methodology:

-

System: A reversed-phase HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 stationary phase column.[18]

-

Mobile Phase: An isocratic or gradient elution using a mixture of solvents like isopropanol (B130326) and water. The exact ratio is optimized to achieve separation.[4]

-

Sample Preparation: Prepare a standard solution of the this compound ester sample (e.g., 2.5 mg/mL) in a suitable solvent like the mobile phase.[18]

-

Injection & Run: Inject a known volume of the sample. The different ester fractions will elute at different times based on their polarity.

-

Quantification: Use relative response factors, often derived from pure glyceride standards, to calculate the percentage of each ester fraction in the sample.[18]

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the melting point and thermal behavior of solid this compound esters, which relates to the fatty acid chain's properties.[14]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound ester sample into an aluminum DSC pan and hermetically seal it.[14]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.[14]

-

Thermal Program:

-

Heat the sample to a temperature well above its expected melting point (e.g., 80°C) to erase its thermal history.[14]

-

Hold isothermally for several minutes.[14]

-